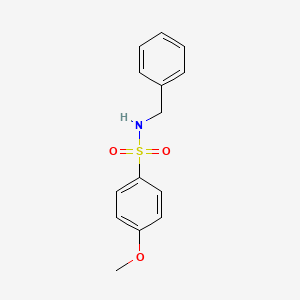

N-benzyl-4-methoxybenzenesulfonamide

Vue d'ensemble

Description

N-Benzyl-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C14H15NO3S. It is a derivative of benzenesulfonamide, featuring a benzyl group attached to the nitrogen atom and a methoxy group on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Benzylamine Reaction: The compound can be synthesized by reacting 4-methoxybenzenesulfonyl chloride with benzylamine under basic conditions. The reaction typically involves heating the reactants in a suitable solvent, such as dichloromethane, to facilitate the formation of the sulfonamide bond.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound

Reduction Products: Reduced forms of the compound, such as this compound with reduced benzyl groups

Substitution Products: Derivatives with different substituents replacing the benzyl group

Applications De Recherche Scientifique

N-benzyl-4-methoxybenzenesulfonamide and related compounds have various applications across scientific research, chemistry, biology, medicine, and industry. These compounds are used as reagents in organic synthesis, and studied for their potential biological activities, therapeutic properties, and interactions with biological molecules.

Scientific Research Applications

- As a Reagent: N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

- Inhibiting Enzymes: N-benzyl-4-(methanesulfonamido)benzamide has been studied as a potential inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes. Its ability to bind to the active site of carbonic anhydrase may inhibit its function, which can have therapeutic implications.

- Protein–Protein Interaction Inhibitors: Phenyl bis-sulfonamide compounds are being explored as protein–protein interaction (PPI) inhibitors that bind to Keap1 .

Specific Research Findings

- Keap1-Nrf2 Protein-Protein Interaction: Phenyl bis-sulfonamide can be used to inhibit Keap1-Nrf2 protein–protein interactions (PPI). Several compounds in this series, including 31 , 32 , 11 , and 38 , retained a good level of potency in cells, inducing the enzymatic activity of NQO1 by more than 1.5-fold relative to the DMSO control at 10 μM . Compound 38 showed the most promising cellular activity profile, causing a reasonable increase in NQO1 (1.5-fold to 2-fold) at low micromolar concentrations, reaching a threefold induction at the highest concentration tested (100 μM) .

- Antimicrobial and Antiviral Properties: N-benzyl-4-(4-methoxybenzenesulfonyl)butanamide exhibits potential antimicrobial and antiviral properties, making it a candidate for further investigation in the development of therapeutic agents. The compound may act by inhibiting specific enzymes or receptors, thereby disrupting essential cellular processes.

Use as Precursors

Reactions

- Oxidation: Can result in the formation of aldehydes or carboxylic acids.

- Reduction: Can result in the formation of primary or secondary amines.

- Substitution: Can result in the formation of various substituted benzyl derivatives.

Mécanisme D'action

N-Benzyl-4-methoxybenzenesulfonamide is similar to other sulfonamide derivatives, such as N-methyl-4-methoxybenzenesulfonamide and N-ethyl-4-methoxybenzenesulfonamide. its unique benzyl group provides distinct chemical properties and reactivity compared to these compounds. The presence of the methoxy group also influences its electronic properties and reactivity.

Comparaison Avec Des Composés Similaires

N-methyl-4-methoxybenzenesulfonamide

N-ethyl-4-methoxybenzenesulfonamide

N-propyl-4-methoxybenzenesulfonamide

N-butyl-4-methoxybenzenesulfonamide

Activité Biologique

N-benzyl-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its ability to mimic para-aminobenzoic acid (PABA). This structural similarity allows it to interact with various biological targets, particularly enzymes involved in folate synthesis, making it a candidate for antimicrobial activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties . It has been investigated for its ability to inhibit the growth of various microorganisms. The mechanism involves the inhibition of enzymes crucial for folate synthesis, leading to the disruption of essential cellular processes in bacteria.

Table 1: Summary of Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been explored for anti-inflammatory activity . The compound's ability to inhibit pro-inflammatory cytokines positions it as a potential therapeutic agent in inflammatory diseases. Its mechanism may involve the modulation of signaling pathways associated with inflammation .

Antiviral Activity

Preliminary investigations suggest that derivatives of this compound may possess antiviral properties . For instance, related compounds have shown efficacy against viruses such as HIV and hepatitis B by enhancing intracellular levels of antiviral proteins like APOBEC3G . This suggests a broader spectrum of activity that warrants further exploration.

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against clinical isolates of Staphylococcus aureus. Results indicated significant inhibition at concentrations as low as 10 µg/mL, demonstrating its potential as an alternative treatment for resistant strains.

- Anti-inflammatory Mechanism : Research published in recent years highlights the compound's role in reducing inflammation markers in vitro. It was shown to significantly lower TNF-alpha and IL-6 levels in macrophage cultures treated with lipopolysaccharides (LPS) .

- Antiviral Evaluation : In a study focused on hepatitis B virus (HBV), a structural analog exhibited potent antiviral activity by disrupting viral replication pathways in liver cell lines, indicating that this compound could share similar mechanisms .

Propriétés

IUPAC Name |

N-benzyl-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-18-13-7-9-14(10-8-13)19(16,17)15-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTRGFYYGHIFTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902266 | |

| Record name | NoName_1498 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.